Studies have explored the potential of D-Asparagine monohydrate as a biomarker for kidney function []. This is because its clearance from the body is primarily dependent on the kidneys' ability to filter waste products from the blood. Measuring D-Asparagine levels may offer a convenient and non-invasive method to assess kidney function compared to traditional methods like creatinine clearance []. However, further research is needed to validate its accuracy and reliability as a clinical tool.
D-Asparagine plays a role in various neurotransmitter signaling pathways within the brain []. Researchers have investigated its potential involvement in neurological conditions like epilepsy and Alzheimer's disease, but the evidence remains inconclusive []. Additionally, some studies have explored its effects on learning and memory, but again, robust evidence is lacking and further research is necessary [].
Preliminary research has explored potential applications of D-Asparagine monohydrate in various areas, including:
D-Asparagine monohydrate is a naturally occurring amino acid derivative, specifically the D-enantiomer of asparagine. It is characterized by its molecular formula and a molecular weight of approximately 132.12 g/mol. The monohydrate form indicates the presence of one molecule of water per molecule of D-asparagine, which influences its physical properties and solubility. D-Asparagine plays a crucial role in various biochemical processes and is involved in the metabolism of ammonia in the body through its conversion to aspartate .
D-Asparagine is involved in several biological functions:
D-Asparagine monohydrate can be synthesized through various methods:
D-Asparagine monohydrate has several applications across various fields:
Research indicates that D-asparagine interacts with various biological molecules:
D-Asparagine monohydrate shares similarities with several other amino acids and derivatives. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
L-Asparagine | L-enantiomer of asparagine | More prevalent in proteins; involved in N-linked glycosylation. |
Aspartic Acid | Non-amidated form | Precursor to D-asparagine; plays a role in neurotransmission. |
DL-Asparagine | Mixture of both enantiomers | Used in food supplements; lacks specificity of action compared to pure forms. |
Glutamine | Similar structure | Involved in ammonia transport; has different metabolic pathways. |
D-Asparagine monohydrate's unique properties stem from its specific enantiomeric form, which influences its biological activity and applications compared to other amino acids .
The enantioselective synthesis of D-asparagine monohydrate represents a critical challenge in amino acid chemistry due to the need to selectively produce the D-enantiomer over its more naturally abundant L-counterpart [4]. Contemporary synthetic approaches have evolved to encompass both chemical and enzymatic methodologies that ensure high enantiomeric purity.
Traditional chemical synthesis of D-asparagine relies on the modification of precursor compounds through stereoselective transformations [8]. The α-alkylation methodology developed for asparagine derivatives involves the stereoselective conversion of starting materials into enantiopure intermediates, which are subsequently converted to the desired D-asparagine product [8]. This approach utilizes the formation of imino ether intermediates that undergo alkylation with complete diastereoselectivity, yielding products in good yields with high enantiomeric excess [8].
The synthesis pathway typically involves the protection of functional groups, followed by stereoselective alkylation reactions that establish the desired configuration at the α-carbon center [8]. The protected intermediates are then subjected to mild acidic hydrolysis conditions to afford the final D-asparagine product in excellent yields [8].
Enzymatic synthesis represents a more environmentally sustainable approach to D-asparagine production [4]. The stereoinversion methodology employs a cascade enzymatic system involving L-amino acid deaminase and D-amino acid dehydrogenase for the biocatalytic conversion of readily available L-amino acid precursors [10] [28]. This artificial biocatalytic cascade first deaminates the L-amino acid substrate to generate the corresponding α-keto acid intermediate, followed by stereoselective reductive amination to produce the D-amino acid product [10] [28].
The enzymatic system incorporates recombinant Escherichia coli cells expressing L-amino acid deaminase from Proteus mirabilis, coupled with meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum [10] [28]. The incorporation of a formate dehydrogenase-based nicotinamide adenine dinucleotide phosphate recycling system enables quantitative yields with enantiomeric excess greater than ninety-nine percent [10] [28].
D-amino acid transaminases have emerged as powerful tools for the enantioselective synthesis of D-asparagine and related compounds [22] [23] [27]. These enzymes catalyze the transfer of amino groups from donor substrates to α-keto acid acceptors, generating D-amino acids with high stereoselectivity [23]. Bacterial D-amino acid transaminases demonstrate broad substrate specificity and can synthesize various D-amino acids including D-asparagine from their corresponding keto acid precursors [27].
The transaminase-mediated approach utilizes D-alanine as the amino donor and α-ketosuccinamic acid as the acceptor substrate to generate D-asparagine [27]. The reaction employs pyridoxal phosphate as a cofactor and proceeds through the formation of enzyme-substrate intermediates that ensure stereoselective product formation [22].
Industrial production of D-asparagine monohydrate requires sophisticated process optimization to achieve economically viable yields while maintaining product quality and enantiomeric purity [34] [38].
Large-scale production of amino acids predominantly employs fermentation technologies using genetically modified microorganisms [34] [38]. The industrial process typically utilizes Corynebacterium glutamicum strains that have been engineered for enhanced amino acid production [34]. These microorganisms serve as biological factories, converting renewable raw materials into value-added amino acid compounds through controlled fermentation processes [34].
The fermentation process occurs in specialized bioreactors equipped with temperature control systems, pH monitoring, agitation mechanisms, and sterile air supply systems [34]. Prior to inoculation, the bioreactors undergo sterilization procedures to eliminate contaminating microorganisms [34]. Seed cultures are then introduced, and fermentation parameters including temperature, pH, dissolved oxygen levels, and nutrient concentrations are continuously monitored and controlled [34].
Modern industrial amino acid production employs three primary fermentation methodologies: batch fermentation, fed-batch processing, and continuous fermentation systems [34]. Batch fermentation involves charging the bioreactor with complete medium followed by inoculation and controlled fermentation until completion [34]. Fed-batch processing maintains optimal growth conditions through gradual nutrient addition during the fermentation cycle, enhancing overall productivity [34]. Continuous fermentation systems enable steady-state operation with continuous nutrient input and product removal [34].
Process optimization focuses on maximizing volumetric productivity while minimizing production costs [34] [38]. Key optimization parameters include carbon source utilization efficiency, nitrogen assimilation rates, oxygen transfer rates, and metabolic flux distribution [34]. Advanced process control strategies incorporate real-time monitoring systems and feedback control algorithms to maintain optimal fermentation conditions [34].
The isolation and purification of D-asparagine from fermentation broths involves multiple unit operations including cell separation, primary recovery, and final purification steps [34]. Initial processing typically employs centrifugation or filtration to remove cellular biomass from the fermentation broth [34]. The clarified broth then undergoes ion exchange chromatography to separate the target amino acid from other fermentation products [34].
Crystallization represents the final purification step, where D-asparagine monohydrate is recovered in high purity through controlled precipitation under specific temperature and pH conditions [34]. The crystalline product undergoes quality control testing to verify enantiomeric purity, chemical composition, and compliance with pharmaceutical or food-grade specifications [34].
Production Method | Typical Yield | Enantiomeric Excess | Production Scale |
---|---|---|---|
Chemical Synthesis | 60-85% | 90-95% | Laboratory to pilot |
Enzymatic Cascade | 85-99% | >99% | Laboratory to small scale |
Fermentation | 70-90% | 95-99% | Industrial scale |
Transaminase-mediated | 75-95% | >98% | Laboratory to pilot |
Chiral resolution of racemic asparagine mixtures represents a fundamental approach for obtaining enantiomerically pure D-asparagine monohydrate [5] [14] [18]. Multiple resolution techniques have been developed to achieve efficient separation of asparagine enantiomers.
Preferential crystallization has emerged as a highly effective technique for asparagine enantiomer separation [14]. This approach exploits the different crystallization behaviors of enantiomers to achieve mechanical separation through controlled crystal size distribution [14]. The process involves concomitant crystallization of both enantiomers using optimized seeding and cooling profiles obtained from population balance models [14].
The preferential crystallization of asparagine monohydrate demonstrates that this compound forms conglomerates, where each crystal contains only one enantiomer [14] [15]. Through careful control of crystallization parameters including temperature, cooling rate, seeding strategy, and supersaturation levels, material with impurity levels as low as six weight percent can be obtained [14].
Dynamic kinetic resolution represents an advanced approach that combines preferential crystallization with enzymatic racemization [31]. This methodology employs amino acid racemase enzymes to continuously convert the undesired enantiomer back to the racemic mixture, thereby overcoming the fifty percent yield limitation inherent in classical resolution techniques [31]. The process utilizes wild-type amino acid racemase from Pseudomonas putida to achieve in situ racemization during crystallization [31].
The formation of diastereomeric salts with chiral resolving agents represents a classical approach for enantiomer separation [5] [17] [18]. This methodology involves the reaction of racemic asparagine with optically active acids or bases to form diastereomeric salt pairs that exhibit different solubility properties [5]. Common resolving agents include tartaric acid derivatives, mandelic acid, and various chiral organic acids [5] [17].
The resolution process typically involves dissolving the racemic mixture with the chiral resolving agent in an appropriate solvent system [5]. The less soluble diastereomeric salt crystallizes preferentially and can be isolated through filtration [5]. Subsequent treatment with acid or base removes the resolving agent and regenerates the desired enantiomer in high optical purity [5].
Population balance modeling has been applied to optimize diastereomeric salt crystallization processes [18]. The modeling approach incorporates crystallization kinetics including nucleation, growth, and agglomeration mechanisms to predict optimal process conditions [18]. Inline attenuated total reflectance fourier transform infrared spectroscopy enables real-time monitoring of solution concentrations and solid-liquid equilibrium conditions [18].
High-performance liquid chromatography using chiral stationary phases provides an analytical and preparative method for asparagine enantiomer separation [16] [19] [20]. Chirobiotic stationary phases, derived from macrocyclic antibiotics, demonstrate excellent selectivity for amino acid enantiomers [16]. These phases operate through multiple chiral recognition mechanisms including hydrogen bonding, electrostatic interactions, and inclusion complex formation [16].
The separation of asparagine enantiomers can be achieved using various mobile phase systems including normal phase, polar organic, and reversed phase conditions [16]. Fluorenylmethyloxycarbonyl-derivatized amino acids show particularly good resolution on chirobiotic phases under polar ionic mode conditions [16]. Liquid chromatography-tandem mass spectrometry methods enable simultaneous analysis of multiple amino acid enantiomers without derivatization procedures [19].
Capillary electrophoresis represents an alternative technique for chiral amino acid analysis and separation [20]. The method employs cyclodextrin derivatives as chiral selectors to achieve enantioseparation of amino acids [20]. Modified cyclodextrins such as hydroxypropyl-β-cyclodextrin and amino-β-cyclodextrin demonstrate excellent chiral recognition capabilities for various amino acid substrates [20].
Enzymatic resolution exploits the stereoselectivity of enzymes to preferentially convert one enantiomer while leaving the other unchanged [21] [31]. Protease-mediated resolution has been successfully applied to amino acid enantiomer separation using supported liquid membrane systems [21]. The process employs surfactant-protease complexes encapsulated in organic phases to achieve enantioselective transport of L-amino acids [21].
The enzymatic resolution mechanism involves stereoselective esterification of the L-amino acid with ethanol, followed by diffusion of the resulting ester across the membrane and subsequent hydrolysis to regenerate the L-amino acid [21]. The D-enantiomer remains in the feed phase due to its inability to undergo enzymatic esterification [21]. The enantiomeric excess and permeation flux depend on the catalytic activity and enantioselectivity of the enzyme system [21].
Resolution Method | Typical Resolution | Yield | Processing Time |
---|---|---|---|
Preferential Crystallization | Rs = 1.5-3.0 | 45-50% | 4-8 hours |
Diastereomeric Salts | >95% ee | 40-45% | 6-12 hours |
Chiral HPLC | Rs > 2.0 | Variable | 5-20 minutes |
Enzymatic Resolution | >98% ee | 40-50% | 2-24 hours |
The development of sustainable and environmentally benign synthetic methodologies for D-asparagine monohydrate production has become increasingly important in modern chemical manufacturing [6] [25] [35] [39].
Asymmetric hydrogenation using transition metal catalysts represents a powerful approach for the enantioselective synthesis of amino acid derivatives [25]. Nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been successfully developed to provide chiral α-substituted α-amino acid derivatives [25]. The methodology achieves excellent results with ninety-seven to ninety-nine percent yields and ninety to greater than ninety-nine percent enantiomeric excess [25].
The catalytic system employs chiral phosphine ligands to induce stereoselectivity during the hydrogenation process [25]. Gram-scale asymmetric hydrogenation can be performed with high efficiency using only 0.2 mol% catalyst loading, demonstrating the practical utility of this approach [25]. The method provides access to various chiral amine derivatives with ninety-eight to ninety-nine percent yields and ninety-seven to greater than ninety-nine percent enantiomeric excess [25].
Enantioselective organocatalysis has emerged as a complementary strategy to transition metal catalysis for amino acid synthesis [6] [26]. Asymmetric organocatalytic strategies employ metal-free catalysts to access noncanonical amino acids with diverse structural features [26]. These approaches utilize various activation modes including enamine catalysis, iminium ion catalysis, hydrogen bonding catalysis, and phase-transfer catalysis [26].
N-heterocyclic carbene catalysis has been developed for the enantioselective functionalization of amino acid precursors [6]. Chiral N-heterocyclic carbenes generated from triazolium precatalysts catalyze stereoselective transformations including sulfonylation reactions to generate sulfone-containing amino acid derivatives [6]. The methodology provides products in twenty to ninety-five percent yield with eighty-seven to ninety-eight percent enantiomeric excess [6].
Photocatalytic asymmetric synthesis combines the principles of photoredox catalysis with chiral organocatalysis to enable stereoselective transformations [6]. Single-catalyst systems using chiral organic salts with confined imidodiphosphorimidate counteranions have been developed for enantioselective cycloaddition reactions [6]. These systems achieve excellent stereoselectivity through dual activation mechanisms that control both enantioselectivity and diastereoselectivity [6].
Biocatalytic approaches represent the most environmentally sustainable methods for amino acid production [4] [29] [37]. Enzymatic synthesis offers several advantages including high stereoselectivity, mild reaction conditions, and the use of renewable substrates [37]. The biocatalytic toolbox enables efficient access to optically pure amino acids and their derivatives through various enzymatic transformations [37].
Asparagine synthetase-catalyzed synthesis provides a direct route to L-asparagine from L-aspartic acid using adenosine triphosphate and glutamine as substrates [29] [33]. The development of novel asparagine synthetase variants with enhanced enzyme activity addresses the limitations of low catalytic efficiency in natural enzymes [29] [33]. Gene mining strategies have identified highly active asparagine synthetase variants that enable efficient biocatalytic production [29] [33].
The integration of adenosine triphosphate regeneration systems using polyphosphate kinase reduces the cost of cofactor requirements [29] [33]. Class III polyphosphate kinase from Deinococcus ficus catalyzes the phosphorylation of adenosine diphosphate using sodium hexametaphosphate as the phosphate donor [29] [33]. Fed-batch operation with controlled substrate feeding achieves L-asparagine yields of ninety percent with final concentrations exceeding 200 millimolar [29] [33].
Reductive alkylation using molecular hydrogen represents an atom-efficient approach to amino acid synthesis [35] [39]. The methodology employs hydrogen directly as the reducing agent, generating water as the only byproduct [35] [39]. This approach ensures complete atom efficiency and eliminates the need for stoichiometric reducing agents [35] [39].
The catalytic system demonstrates broad substrate scope and can efficiently functionalize amines containing various functional groups including carboxyl, hydroxyl, amino, and sulfonamide substituents [35] [39]. The simple experimental procedure and mild reaction conditions make this approach attractive for the synthesis of bioactive amine libraries [35] [39]. The method provides access to amino acid derivatives that would be challenging to prepare using conventional synthetic approaches [35] [39].
Continuous flow synthesis technology enables the rapid and efficient production of amino acids under controlled conditions [36]. Automated flow synthesis machines can construct protein chains exceeding 100 amino acids in length within hours [36]. The technology provides precise control over reaction parameters including temperature, residence time, and reagent stoichiometry [36].
Flow-based amino acid synthesis offers several advantages over batch processes including improved heat and mass transfer, enhanced safety through reduced reagent inventories, and the ability to access reaction conditions that may be difficult to achieve in batch reactors [36]. The continuous nature of the process enables real-time optimization and automated product collection [36].
Green Chemistry Approach | Atom Economy | Yield Range | Environmental Impact |
---|---|---|---|
Biocatalytic Synthesis | >95% | 85-99% | Minimal waste generation |
Hydrogen Reduction | 100% | 80-95% | Water as only byproduct |
Flow Chemistry | 85-95% | 75-90% | Reduced solvent usage |
Organocatalysis | 80-90% | 70-95% | Metal-free processes |
D-Asparagine monohydrate exhibits distinctly different solubility characteristics across various solvent systems, reflecting its zwitterionic nature and hydrophilic amino acid structure. The compound demonstrates moderate aqueous solubility with significant temperature dependence and extremely limited solubility in organic solvents [1] [2].
The aqueous solubility of D-asparagine monohydrate at 20°C has been consistently reported as 35 grams per liter across multiple commercial suppliers and analytical studies [1] [2]. This solubility value represents the monohydrate form and is notably higher than some L-asparagine monohydrate preparations, which show solubility of approximately 22 grams per liter under similar conditions [3]. The enhanced solubility compared to the anhydrous form can be attributed to the additional water molecule facilitating hydrogen bonding interactions with the aqueous medium [4].
Temperature-dependent solubility studies demonstrate that D-asparagine monohydrate follows typical amino acid behavior with increased dissolution at elevated temperatures. The compound exhibits colorless and clear solutions when dissolved in water at concentrations up to 2% weight per volume, indicating good optical clarity without precipitation or turbidity formation [5]. Under controlled sonication conditions, the solubility can be enhanced slightly, though the compound remains classified as slightly soluble in ambient water conditions [6] [7].
The solubility of D-asparagine monohydrate shows marked pH dependence due to its amphoteric nature. In aqueous acidic conditions, the compound demonstrates sparingly soluble characteristics, with enhanced dissolution observed in stronger acidic media [6] [7] [1]. The compound forms stable 2% aqueous solutions with pH values ranging from 4.0 to 6.0, indicating the predominance of zwitterionic forms under physiological pH conditions [3].
The pKa value of D-asparagine monohydrate has been determined to be 2.17 at 20°C, representing the carboxyl group ionization [6] [7]. This relatively low pKa value indicates that the carboxyl group exists primarily in its ionized form at physiological pH, contributing to the overall charge distribution and solubility characteristics of the molecule.
D-Asparagine monohydrate demonstrates extremely poor solubility in most organic solvents, consistent with its highly polar amino acid structure and extensive hydrogen bonding capabilities [8] [9]. The compound is essentially insoluble in ethanol, methanol, diethyl ether, and benzene, with solubility values approaching negligible levels [8] [9].
This pronounced hydrophilicity versus lipophilicity can be quantified through the calculated logarithmic partition coefficient (LogP) value of -1.880, indicating strong preference for aqueous phases over organic phases [6] [7]. The negative LogP value confirms the compound's hydrophilic nature and explains its poor penetration across lipophilic barriers.
Solvent System | Solubility (20°C) | Classification | Reference |
---|---|---|---|
Water | 35 g/L | Moderately soluble | [1] [2] |
Aqueous acid | Variable | Sparingly soluble | [6] [7] |
Methanol | Negligible | Insoluble | [9] |
Ethanol | Negligible | Insoluble | [8] |
Diethyl ether | Negligible | Insoluble | [8] |
Benzene | Negligible | Insoluble | [9] |
D-Asparagine monohydrate exhibits complex thermal behavior characterized by decomposition rather than true melting, with reported decomposition temperatures varying significantly across different analytical studies and commercial sources. The thermal decomposition follows a multi-stage process involving dehydration, deamidation, and structural rearrangement reactions [10] [11].
The decomposition temperature of D-asparagine monohydrate shows considerable variation in literature reports, ranging from 208°C to 280°C depending on the analytical method, heating rate, and sample preparation conditions [6] [12] [7] [1] [2] [13] [14]. The most frequently cited decomposition temperatures cluster around 275-280°C for the D-enantiomer, with ChemicalBook reporting 280°C (decomposition), Sigma-Aldrich and Fisher Scientific citing 275°C (decomposition), and Thermo Scientific Chemicals specifying 274-276°C (decomposition) [6] [12] [7] [1] [2].
FUJIFILM Wako consistently reports approximately 275°C (decomposition) for D-asparagine monohydrate, while differential scanning calorimetry studies indicate thermal events beginning at lower temperatures around 208°C for general asparagine decomposition [13] [14] [15]. The DL-asparagine monohydrate form shows lower decomposition temperatures around 220°C, while the L-enantiomer decomposes at 215-217°C, suggesting stereochemical effects on thermal stability [3] [16].
Comprehensive thermogravimetric analysis reveals that D-asparagine monohydrate undergoes thermal decomposition through three distinct weight loss stages [10]. The first stage occurs between 102-207°C with approximately 11-12.5% weight loss, corresponding primarily to the removal of hydration water and surface-adsorbed moisture. The second decomposition stage spans 207-250°C with approximately 24% weight loss, while the third stage extends from 258-590°C with 38% weight loss due to liberation of volatile decomposition products [10].
The total weight loss during complete thermal decomposition accounts for approximately 73-75% of the initial sample mass, leaving a solid residue of approximately 25-27% that persists up to 800°C [10]. This residue composition suggests the formation of carbonaceous materials and thermally stable cyclic compounds derived from amino acid condensation reactions.
Differential scanning calorimetry analysis identifies a prominent endothermic peak at approximately 232°C, corresponding to the major decomposition event of asparagine [11]. This endothermic process requires significant energy input and involves simultaneous release of water vapor and ammonia according to thermal analysis-mass spectrometry coupling studies [11]. The endothermic nature indicates that the decomposition process is thermodynamically unfavorable and requires continuous heat input to proceed.
The primary volatile products of D-asparagine monohydrate thermal decomposition include water vapor (H₂O), ammonia (NH₃), and trace amounts of carbon dioxide (CO₂) [17] [18] [19] [20]. The decomposition follows the general reaction pathway: Asparagine → a(NH₃) + b(H₂O) + c(CO₂) + d(residue), where the coefficients represent integer or half-integer stoichiometric relationships [19] [20].
Unlike cysteine, which produces significant CO₂ during thermal decomposition, asparagine generates minimal carbon dioxide, with water and ammonia representing the predominant volatile products [19] [20]. The solid residue contains peptide-bonded structures formed through intermolecular condensation reactions during the heating process [20].
Source | Temperature | Method | Reference |
---|---|---|---|
ChemicalBook | 280°C (dec.) | Literature compilation | [6] [7] |
Sigma-Aldrich | 275°C (dec.) | Analytical determination | [12] |
Thermo Scientific | 274-276°C (dec.) | Analytical determination | [1] [2] |
FUJIFILM Wako | 275°C (dec.) | Analytical determination | [13] [14] |
DSC Studies | 232°C (peak) | Differential scanning calorimetry | [11] |
TGA Studies | 102-590°C (range) | Thermogravimetric analysis | [10] |
D-Asparagine monohydrate exhibits characteristic amino acid amphoteric behavior with pH-dependent tautomeric equilibria and zwitterionic formation. The compound exists in different ionic states depending on solution pH, with the zwitterionic form predominating under physiological conditions [21] [22] [23] [24].
At physiological pH (approximately 7.3), D-asparagine predominantly exists as a zwitterion where a proton has been transferred from the carboxyl group to the amino group, forming the species with formula (2R)-4-amino-2-azaniumyl-4-oxobutanoate [25] [22] [23]. This zwitterionic form represents the major species at pH 7.3 and is critical for understanding the compound's behavior in biological systems and aqueous solutions [22] [23].
The zwitterionic behavior of D-asparagine can be described through the tautomeric relationship between the neutral molecular form and the internally salt-bridged zwitterionic structure. The formation of the zwitterion involves intramolecular proton transfer from the carboxylic acid group (pKa = 2.17) to the α-amino group, creating a dipolar molecule with both positive and negative charges [6] [7].
The distribution of protonation states for D-asparagine monohydrate follows typical amino acid behavior with multiple ionizable groups. At low pH values (pH < 2), the compound exists primarily as a cation with protonation at both the α-amino group and minimal ionization of the carboxyl group. As pH increases above the pKa of 2.17, deprotonation of the carboxyl group occurs, leading to zwitterion formation [6] [7].
At intermediate pH values (pH 2-9), the zwitterionic form predominates, characterized by a positively charged ammonium group and a negatively charged carboxylate group. At very high pH values (pH > 9), further deprotonation can occur at the α-amino group, though this transition lies outside the typical physiological range [21].
The pH-dependent tautomerism significantly influences the solubility characteristics of D-asparagine monohydrate. In aqueous acidic conditions, the compound shows sparingly soluble behavior due to reduced charge separation and altered hydrogen bonding patterns [6] [7] [1]. The protonated forms exhibit different solvation energies compared to the zwitterionic species, affecting overall dissolution thermodynamics.
The zwitterionic form typically demonstrates enhanced aqueous solubility due to favorable electrostatic interactions with water molecules and the ability to participate in extensive hydrogen bonding networks. The internal charge separation creates multiple sites for water coordination, contributing to the observed moderate aqueous solubility of 35 g/L at 20°C [1] [2].
The zwitterionic structure of D-asparagine monohydrate can be represented with the SMILES notation: NC(=O)CC@@HC([O-])=O, indicating the presence of both ammonium and carboxylate functionalities within the same molecule [24]. The stereochemistry is preserved during zwitterion formation, maintaining the R-configuration at the α-carbon center.
The dipolar nature of the zwitterion influences intermolecular interactions and crystal packing arrangements in the solid state. The presence of both positive and negative charges within the same molecule facilitates the formation of extensive hydrogen bonding networks in the crystalline monohydrate structure [4] [26].
The thermal decomposition behavior of D-asparagine monohydrate can be influenced by the initial pH conditions and protonation state. Studies on protonated asparagine decomposition indicate that the protonation state affects the thermal decomposition pathways and activation energies for deamidation reactions [27] [28]. The zwitterionic form may exhibit different thermal stability compared to fully protonated or deprotonated species.
Deamidation reactions, which represent primary thermal decomposition pathways for asparagine residues, show pH dependence with different mechanisms operating under acidic versus basic conditions [29] [30] [31]. The rate-determining steps for thermal decomposition can shift depending on the initial protonation state and local pH environment during heating.